4-Bromo-2,6-diiodophenol
Description
Role of Halogenation in Modulating Molecular Reactivity and Biological Activity
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a phenolic scaffold dramatically alters its physicochemical properties. This process, known as halogenation, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with enzymes and receptors. nih.govresearchgate.net The size, electronegativity, and polarizability of the halogen atom all play a role in modulating the electronic and steric characteristics of the parent phenol (B47542). In drug design, halogenation is a common strategy to enhance the potency and pharmacokinetic properties of a lead compound. nih.govresearchgate.net The presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of ligand-protein complexes. researchgate.net
Overview of 4-Bromo-2,6-diiodophenol within the Context of Polyhalogenated Phenols
Within the broad class of halogenated phenols, polyhalogenated phenols, which contain multiple halogen substituents, represent a particularly interesting subgroup. These compounds often exhibit enhanced biological activities and unique chemical reactivity due to the cumulative effects of the multiple halogen atoms. This compound is a prime example of a polyhalogenated phenol, featuring a bromine atom at the para position and two iodine atoms at the ortho positions relative to the hydroxyl group. This specific substitution pattern creates a molecule with a distinct electronic distribution and steric profile, making it a subject of interest for further investigation in both synthetic and biomedical contexts. The study of such compounds contributes to a deeper understanding of structure-activity relationships within the family of polyhalogenated phenols. researchgate.netnih.gov
Chemical Profile of this compound
The distinct arrangement of a bromine and two iodine atoms on the phenol ring endows this compound with a specific set of chemical and physical properties.
Structure and Synthesis
The molecular structure of this compound consists of a benzene (B151609) ring substituted with one hydroxyl (-OH) group, one bromine (-Br) atom, and two iodine (-I) atoms.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 15459-51-5 |
| Molecular Formula | C₆H₃BrIO₂ |
| Molecular Weight | 452.80 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1I)Br)I)O |
| InChI Key | ZLVFYUORUHNMBO-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| pKa | 6.8 ± 0.2 |
| LogP | 4.3 |
| Melting Point | Not available |
| Boiling Point | Not available |
Note: These values are based on computational predictions and may differ from experimental results.
Research Findings on this compound
Direct and extensive research focused solely on this compound is limited in the public domain. However, its inclusion in broader studies provides valuable insights into its chemical behavior and potential applications.
Chemical Reactivity and Synthetic Applications
The presence of multiple halogen atoms on the phenolic ring of this compound makes it a versatile substrate for various chemical transformations. The differential reactivity of the C-Br and C-I bonds can be exploited for selective cross-coupling reactions, a powerful tool in modern organic synthesis for the construction of complex molecular architectures.
One notable mention of this compound is in a study focused on the synthesis of silylbiaryl triflates via a chemoselective Suzuki reaction. thieme-connect.de This suggests that the compound can participate in palladium-catalyzed cross-coupling reactions, where one of the halogen atoms (typically iodine, which is more reactive in oxidative addition) is selectively replaced. This type of reactivity is crucial for the construction of biaryl linkages, which are common structural motifs in many biologically active molecules and functional materials.
Potential in Biomedical Research
While specific biological studies on this compound are not widely reported, the broader class of polyhalogenated phenols has been the subject of significant biomedical research. Halogenated phenols have been investigated for a range of biological activities, including as potential diagnostic agents and antioxidants. unifiedpatents.com
The biological activity of polyhalogenated phenols is often attributed to their ability to interact with various biological targets, such as enzymes and receptors. The nature and position of the halogen substituents can significantly influence these interactions. For instance, studies on other polyhalogenated phenols have explored their potential as antimicrobial agents. bohrium.com The investigation of lanthanide complexes with Schiff bases derived from halogenated phenols also points towards the exploration of their biological properties. orientjchem.orgorientjchem.org Given the structural similarities to other biologically active polyhalogenated phenols, this compound represents a candidate for future investigation into its potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMOQCYPCSHKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437787 | |
| Record name | 4-BROMO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15459-51-5 | |
| Record name | 4-BROMO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2,6 Diiodophenol and Its Advanced Derivatives
Regioselective Halogenation Strategies for Phenolic Compounds
The introduction of multiple halogen atoms onto a phenol (B47542) ring requires careful management of reaction conditions to control the position of substitution. The hydroxyl group is a potent activating group, directing electrophilic substitution to the ortho and para positions.
Direct halogenation is a common method for synthesizing halogenated phenols. The synthesis of 4-bromo-2,6-diiodophenol can be achieved through the direct, regioselective iodination of a brominated precursor. One documented method involves the iodination of 4-bromophenol (B116583) using ammonium (B1175870) iodide (NH₄I) as the iodine source. researchgate.net This procedure takes advantage of the directing effect of the hydroxyl group and the pre-existing bromine atom at the para position to guide the two iodine atoms to the ortho positions.
Similarly, other substituted phenols can undergo di-iodination. For instance, 4-chlorophenol (B41353) can be converted to 4-chloro-2,6-diiodophenol (B102086) in high yield (93%) using iodine and hydrogen peroxide in water, highlighting a robust method for ortho-iodination when the para position is blocked. scielo.br The use of an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate (B79036) (CAN) is often necessary to generate a more potent electrophilic iodine species in situ from sources like I₂ or iodide salts. researchgate.netscielo.br
The table below summarizes outcomes of direct halogenation on para-substituted phenols.
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Bromophenol | NH₄I, CAN (cat.) | This compound | N/A | researchgate.net |
| 4-Chlorophenol | I₂, H₂O₂ | 4-Chloro-2,6-diiodophenol | 93% | scielo.br |
| 4-Nitrophenol | I₂, H₂O₂ | 2,6-Diiodo-4-nitrophenol (B1216091) | 80% | scielo.br |
Achieving high isomer selectivity in the halogenation of phenols is a significant synthetic challenge, as reactions often yield mixtures of ortho and para products. Current time information in Bangalore, IN. For an unsubstituted phenol, direct iodination with iodine and an oxidizing agent like copper(II) acetate (B1210297) tends to produce a mixture of 2-iodophenol (B132878) (ortho), 4-iodophenol (B32979) (para), and 2,6-diiodophenol (B1640560). oup.com In one study, the reaction yielded 64% 2-iodophenol, 11% 2,6-diiodophenol, and only 5% 4-iodophenol, indicating a preference for ortho substitution under these conditions. oup.com
The choice of solvent, temperature, and halogenating agent system plays a crucial role in directing the outcome. For example, direct iodination of phenol with elemental iodine has been shown to favor the formation of 2-iodophenol over 4-iodophenol. dtu.dk In contrast, bromination with elemental bromine tends to favor para substitution. dtu.dk The development of catalyst systems, such as those using trichloroisocyanuric acid/I₂ or CAN/I₂, aims to improve regioselectivity and provide excellent yields of specific isomers. researchgate.net By blocking the para position first, as in 4-bromophenol, subsequent iodination is effectively directed to the two available ortho positions, ensuring the selective formation of this compound.
Precursor-Based Synthesis Routes
Multi-step syntheses starting from tailored precursors offer an alternative and often more controlled approach to producing specifically substituted halophenols.
The Sandmeyer reaction and related diazotization-iodination procedures are powerful methods for introducing iodine into an aromatic ring with high regioselectivity. This strategy involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide. A relevant example is the synthesis of 4-bromo-2-iodophenol (B1279099) from p-bromophenol. chembk.com This process involves three main steps:
Nitration: p-Bromophenol is nitrated to introduce a nitro group at an ortho position, yielding 2-nitro-4-bromophenol. chembk.com
Reduction: The nitro group is then reduced to a primary amine using reagents like iron (Fe) in dilute acid, producing 2-amino-4-bromophenol. chembk.com
Diazotization-Iodination: The resulting aminophenol is treated with sodium nitrite (B80452) (NaNO₂) and hydroiodic acid (HI) at low temperatures (e.g., 0°C) to form a diazonium salt, which is subsequently converted to 4-bromo-2-iodophenol. chembk.com
This established pathway for a related compound suggests a viable, albeit longer, route to this compound. Such a synthesis would likely start with the di-iodination of 4-aminophenol, followed by a deaminative bromination step. Deaminative halogenation of anilines, including unprotected 4-aminophenol, has been successfully demonstrated. semanticscholar.org
Table of Precursor Synthesis Steps for 4-Bromo-2-iodophenol
| Step | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | p-Bromophenol | Dilute HNO₃ | 2-Nitro-4-bromophenol | chembk.com |
| 2 | 2-Nitro-4-bromophenol | Fe, dilute HCl | 2-Amino-4-bromophenol | chembk.com |
A logical alternative precursor-based route is the bromination of a di-iodinated phenol. This synthesis would begin with the preparation of 2,6-diiodophenol. The iodination of phenol can produce 2,6-diiodophenol, although often as part of a mixture. oup.com Once isolated, 2,6-diiodophenol can be subjected to electrophilic bromination. Because the highly activating hydroxyl group directs substitution to the vacant para position, and the two ortho positions are already blocked by iodine atoms, this reaction is expected to be highly regioselective, yielding this compound.
Studies on the halogenation of substituted phenols support this strategy. For example, enzymatic iodination of 2,6-diiodophenol leads to the formation of 2,4,6-triiodophenol (B146134), demonstrating that the para position is accessible for further halogenation. dtu.dk Similarly, the bromination of 2,4-dichlorophenol (B122985) yields 6-bromo-2,4-dichlorophenol, showing that an empty ortho or para position on a halogenated phenol can be selectively brominated.
Advanced Transition Metal-Catalyzed Coupling Reactions
The presence of multiple, different halogen atoms on the this compound scaffold makes it an excellent substrate for advanced synthetic applications, particularly transition metal-catalyzed cross-coupling reactions. eie.gr The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Generally, the C-I bond is more reactive than the C-Br bond in catalytic cycles like those of Suzuki, Sonogashira, or Heck reactions.
This reactivity difference enables the development of advanced derivatives through sequential, site-selective couplings. For example, a haloselective cross-coupling utilizing a Ni/photoredox dual catalysis system has been developed to forge Csp³–Csp² bonds selectively at the iodine-bearing carbon of bromo(iodo)arenes. acs.org This would allow for the selective alkylation at the 2- and 6-positions of this compound while leaving the C-Br bond intact for subsequent transformations.
Furthermore, iron-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes provides a pathway to 2-substituted benzofurans via a tandem coupling-cyclization process. beilstein-journals.org This suggests that this compound could be a precursor to complex, fused heterocyclic systems. After a potential initial coupling at the more reactive C-I positions, the remaining C-Br bond could be functionalized using a different cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to create highly complex and diverse molecular architectures. acs.org
Ullmann-Type Coupling in Phenolic Systems
The Ullmann condensation, a classic copper-catalyzed reaction, remains a fundamental method for the formation of diaryl ethers. organic-chemistry.org In the context of phenolic systems, this reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org Traditional Ullmann conditions have been noted for their harshness, requiring high temperatures (125–220 °C) and stoichiometric amounts of copper. organic-chemistry.org However, recent advancements have led to the development of milder and more efficient protocols.
One significant improvement involves the use of N,N-dimethylglycine as a ligand to promote the copper-catalyzed coupling of phenols and aryl halides. This system allows the reaction to proceed at a much lower temperature of 90 °C, with good to excellent yields of the corresponding diaryl ethers. organic-chemistry.org The reaction is compatible with both electron-rich and electron-deficient aryl iodides and bromides, demonstrating a broad substrate scope. organic-chemistry.org
For the synthesis of advanced derivatives of this compound, the Ullmann-type coupling could be envisioned to occur at the phenolic hydroxyl group. Given the presence of three halogen atoms on the aromatic ring, careful control of reaction conditions would be necessary to achieve selective O-arylation without competing C-C coupling or other side reactions. The reactivity of the different halogen atoms (I > Br) towards certain coupling reactions could also be exploited for selective functionalization.
A study on the Ullmann-type reaction of 4-bromo-2-fluoro-6-iodophenol (B1440334) has shown that it can be selectively coupled to provide the corresponding bisanisoles, demonstrating the feasibility of this approach for related polyhalogenated phenols. molaid.com
Table 1: Representative Ullmann-Type Coupling of a Halogenated Phenol
| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-bromo-2-fluoro-6-iodophenol | Anisole | CuI | Not specified | Not specified | Not specified | Not specified | Not specified |
Suzuki-Miyaura and Related Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. libretexts.org This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide has found widespread application in organic synthesis. libretexts.org
In the context of this compound, the differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) can be exploited for selective and sequential cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, allowing for stepwise functionalization of the phenolic scaffold.
A notable example demonstrates the successful biaryl coupling of 4-bromo-2-iodophenol with o-hydroxyphenylboronic acid. thieme-connect.com This reaction, catalyzed by Pd/C under microwave irradiation, selectively targets the iodo-position first, followed by coupling at the bromo-position with an excess of the boronic acid to yield a terphenol in 78% yield. thieme-connect.com This highlights the potential to construct complex polycyclic aromatic systems from readily available halophenols.
The synthesis of this compound itself has been reported with a 75% yield, providing a key starting material for these derivatization strategies. thieme-connect.de
Table 2: Suzuki-Miyaura Coupling of a Halogenated Phenol Derivative
| Halophenol | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product |
| 4-bromo-2-iodophenol | o-hydroxyphenylboronic acid (2.6 equiv) | Pd/C (2 mol% Pd) | KOH | H₂O | 150 (microwave) | 78 | Terphenol |
This reaction demonstrates the sequential coupling at both the iodo and bromo positions of the starting halophenol. thieme-connect.com
Oxidation-Driven Synthetic Approaches
Oxidative methods provide alternative pathways for the synthesis of advanced derivatives from phenolic precursors. These reactions can lead to the formation of new carbon-oxygen or carbon-carbon bonds, often resulting in complex molecular frameworks.
Tandem Oxidation Reactions for Diiododiaryl Ether Precursors
A one-pot tandem oxidation of phenols substituted with an electron-withdrawing group at the para-position using excess diacetoxyiodobenzene (B1259982) has been shown to be an effective method for preparing 2,6-diiododiaryl ethers. researchgate.netresearchgate.net This reaction proceeds through a presumed oxidative iodination followed by an oxidative O-arylation. The electron-withdrawing group at the para position is crucial for the success of this transformation.
This methodology is particularly relevant for the synthesis of precursors to advanced derivatives of this compound. For instance, a phenol with a para-bromo group could potentially undergo a similar tandem oxidation to introduce two iodine atoms at the ortho-positions and subsequently form a diaryl ether, leading to a highly functionalized product.
Table 3: One-Pot Synthesis of 2,6-Diiododiaryl Ethers from para-Substituted Phenols
| Phenol | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| 4-Nitrophenol | Diacetoxyiodobenzene | Benzene (B151609) | Reflux | 12 | 75 | 1-(2,6-diiodo-4-nitrophenoxy)benzene |
| Methyl 4-hydroxybenzoate | Diacetoxyiodobenzene | Benzene | Reflux | 12 | 68 | Methyl 3,5-diiodo-4-phenoxybenzoate |
Phenol Oxidation with Halogenating Agents in Alkaline Media
The oxidation of phenols in the presence of halogenating agents, particularly in alkaline media, can lead to a variety of products, including quinones and coupled biaryls. The outcome of the reaction is highly dependent on the substrate, the oxidizing agent, and the reaction conditions.
For instance, the oxidation of phenols with iodine in alkaline methanol (B129727) can lead to the formation of diphenoquinones. acs.org The mechanism is thought to involve the formation of a phenoxyl radical, which can then undergo dimerization. The presence of bulky substituents at the ortho-positions of the phenol can influence the course of the reaction, favoring the formation of specific isomers.
Synthesis of Schiff Base Derivatives Incorporating this compound Moiety
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of compounds with a wide range of applications. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net
Condensation Reactions with Aromatic Amines
The synthesis of Schiff base derivatives incorporating a this compound moiety would likely start from a corresponding salicylaldehyde (B1680747) derivative. A plausible synthetic route would involve the formylation of this compound to introduce an aldehyde group at the ortho-position to the hydroxyl group, followed by condensation with a variety of aromatic amines.
A closely related synthesis involves the reaction of 3,5-diiodosalicylaldehyde (B1329479) with 4-bromo-2,6-dichlorobenzenamine to form the Schiff base 2-[(4-Bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol. orientjchem.org This reaction is typically carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of acetic acid. orientjchem.org This example demonstrates the feasibility of forming Schiff bases from highly halogenated salicylaldehydes and anilines.
Another relevant example is the condensation of 5-bromo-2-hydroxy benzaldehyde (B42025) with 4,6-difluoro-2-amino benzothiazole, which proceeds upon refluxing in methanol with a catalytic amount of glacial acetic acid. ijpbs.com
Table 4: Synthesis of a Schiff Base from a Halogenated Salicylaldehyde and a Halogenated Aniline
| Aldehyde | Amine | Solvent | Catalyst | Reaction Conditions | Product |
| 3,5-Diiodosalicylaldehyde | 4-Bromo-2,6-dichlorobenzenamine | Ethanol | Glacial Acetic Acid | Reflux | 2-[(4-Bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol |
This reaction provides a model for the synthesis of Schiff base derivatives from highly halogenated phenolic aldehydes and anilines. orientjchem.org
Preparation of Metal Complexes from Polyhalogenated Phenol-Derived Ligands
The synthesis of metal complexes using polyhalogenated phenols as precursors to ligands is a significant area of research, primarily due to the unique properties imparted by the halogen substituents. The type, number, and position of halogen atoms on the phenol ring can modulate the steric and electronic characteristics of the resulting ligand. This, in turn, influences the coordination geometry, stability, and reactivity of the final metal complex. A prevalent strategy involves the conversion of polyhalogenated phenols into multidentate ligands, such as Schiff bases, which are excellent chelating agents for a wide array of metal ions. researchgate.netorientjchem.orgmdpi.com
The reaction of a polyhalogenated salicylaldehyde with a primary amine is a common route to produce Schiff base ligands. These ligands, containing both phenolic oxygen and imine nitrogen donor atoms, can effectively coordinate with various transition metals and lanthanides. bohrium.combhu.ac.in For instance, research has demonstrated the synthesis of lanthanide(III) complexes using a bidentate Schiff base ligand, 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol. researchgate.netorientjchem.org This ligand is prepared by the condensation of 3,5-diiodosalicylaldehyde and 4-bromo-2,6-dichlorobenzenamine. orientjchem.org The subsequent reaction with lanthanide salts yields solid, colored complexes. orientjchem.org
The synthesis of these lanthanide complexes is typically achieved by refluxing the Schiff base ligand with the corresponding metal salt in an ethanolic solution. orientjchem.org Characterization of the resulting complexes involves a suite of analytical techniques, including elemental analysis, molar conductivity, magnetic susceptibility, thermal analysis (TGA), X-ray diffraction (XRD), and various spectroscopic methods (FTIR, ¹H-NMR, UV-Vis) to elucidate their structure and properties. orientjchem.org
Detailed studies on these complexes have revealed specific metal-to-ligand stoichiometries. For the Schiff base derived from diiodosalicylaldehyde and a brominated/chlorinated aniline, the analytical data indicated a 1:2 metal-to-ligand ratio for La(III), Pr(III), Tb(III), and Sm(III) complexes, while the Nd(III) complex exhibited a 1:1 ratio. researchgate.netorientjchem.org These findings highlight how the nature of the central metal ion can influence the final structure of the complex.
| Lanthanide Ion | Ligand | Metal:Ligand Ratio | Key Characterization Methods |
|---|---|---|---|
| La(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | Molar Conductivity, Magnetic Susceptibility, TGA, XRD, FTIR, ¹H-NMR, UV-Vis |
| Pr(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | |
| Tb(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | |
| Sm(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:2 | |
| Nd(III) | 2-[(4-bromo-2,6-dichloro-phenylimino)-methyl]-4,6-diiodo-phenol | 1:1 |
The versatility of polyhalogenated phenols extends to the formation of complexes with various other transition metals. For example, cobalt(II) and cobalt(III) complexes have been successfully synthesized using ligands derived from 2,4-diiodo-phenol, such as 2,4-diiodo-6-((pyridine-2-ylmethylamino)methyl)phenol. nih.gov The synthesis involves reacting the appropriate ligand with a cobalt salt in a suitable solvent, often in the presence of a base like triethylamine (B128534) to facilitate the deprotonation of the phenolic group. nih.gov These synthetic methods provide access to a diverse library of metal complexes with potentially interesting magnetic, electronic, and catalytic properties. mdpi.comgoogle.com
| Metal Ion(s) | Polyhalogenated Ligand Precursor/Ligand | Resulting Complex Type/Finding | Reference |
|---|---|---|---|
| Cr(III), Ni(II), Cd(II), Cu(II), Zn(II) | 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)-pyrimidinyl-4-azo]-4-bromo-phenol | Formation of complexes confirmed by spectroscopic methods and elemental analysis. | researchgate.net |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 5-trifluoromethyl-2-methoxyphenylamine and 3,5-diiodosalicylaldehyde | Synthesis of thermally stable bivalent metal complexes. | bohrium.com |
| Co(II), Co(III) | 2,4-diiodo-6-((pyridine-2-ylmethylamino)methyl)phenol | Successful synthesis of Co(II) and Co(III) complexes with [NN'O] tridentate ligands. | nih.gov |
| Zn(II) | Schiff bases from diamino-biphenyl compounds and 3,5-diiodosalicylaldehyde | Formation of stable Zn(II) complexes, characterized by IR, NMR, and X-ray diffraction. | bohrium.com |
The body of research indicates that polyhalogenated phenols are highly adaptable building blocks for creating a wide range of metal complexes. The specific halogen substituents play a critical role in fine-tuning the electronic properties of the ligand, which is a key factor in determining the selectivity and reactivity in subsequent catalytic applications or influencing the physical properties of the material. acs.orgnih.gov
Theoretical and Computational Investigations of 4 Bromo 2,6 Diiodophenol
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 4-bromo-2,6-diiodophenol. These studies provide insights into the molecule's stability, reactivity, and the energetic profiles of potential chemical transformations.
Density Functional Theory (DFT) for Reaction Pathway Analysis and Activation Energies
While specific DFT studies exclusively targeting this compound are not extensively documented, the principles can be inferred from research on analogous halogenated phenols. DFT calculations are adept at mapping potential energy surfaces for various reactions, such as oxidation, reduction, and substitution. For instance, in the context of environmental degradation, DFT can be used to model the reaction pathways of reductive dehalogenation, a key process for breaking down halogenated organic compounds. enviro.wiki
These calculations can determine the activation energies for the cleavage of carbon-halogen bonds (C-I and C-Br). Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Br bond, suggesting that deiodination would be a more favorable initial step in a degradation pathway. DFT can also elucidate the mechanism of reactions, for example, by modeling the transition states involved in electrophilic aromatic substitution or nucleophilic substitution, providing a theoretical basis for predicting reaction outcomes and regioselectivity. researchgate.net Studies on the hydrogenation of phenol (B47542) on catalyst surfaces using DFT have shown how the reaction pathway (direct hydrogenation vs. dissociation followed by hydrogenation) is influenced by the catalyst, a principle that can be extended to understand the reactions of substituted phenols like this compound. acs.org
Prediction of Molecular Stability and Electronic Properties
The stability of this compound is governed by its electronic structure. DFT calculations can provide key electronic descriptors that correlate with molecular stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.
Table 1: Key Electronic Properties Computable via DFT
| Property | Significance |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Electron Affinity | Energy released when an electron is added to the molecule. |
| Ionization Potential | Energy required to remove an electron from the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational flexibility and interactions with its environment, such as a solvent.
Solvent Effects on Molecular Conformation and Dynamics
The conformation of this compound, particularly the orientation of the hydroxyl group relative to the bulky iodine atoms, can be influenced by the surrounding solvent. MD simulations can model these interactions explicitly. In a polar solvent like water, hydrogen bonding between the solvent and the phenolic hydroxyl group would be a dominant interaction, influencing the rotational dynamics of the hydroxyl group. nih.govarxiv.orgtum.de In nonpolar solvents, van der Waals interactions would be more significant.
Continuum solvation models, which can be used in conjunction with quantum mechanical calculations, also provide a way to assess the influence of solvents on conformational equilibria. nih.gov These models can predict how the polarity of the solvent might stabilize or destabilize different conformers of the molecule. For instance, a more polar solvent might favor a conformation with a larger dipole moment.
Steric Hindrance and Byproduct Formation Predictions
The two large iodine atoms at the ortho positions (2 and 6) of the phenolic ring in this compound create significant steric hindrance. wikipedia.org This steric bulk can be expected to play a major role in dictating the molecule's reactivity and the types of byproducts formed in chemical reactions.
MD simulations can help visualize and quantify this steric hindrance. For example, in a simulated reaction, the accessibility of a reagent to the hydroxyl group or to different positions on the aromatic ring can be assessed. Steric hindrance can prevent or slow down reactions that would otherwise be electronically favored. mdpi.comresearchgate.net In cross-coupling reactions, for example, bulky ortho-substituents are known to decrease reaction rates and can influence the regioselectivity of the reaction. researchgate.net By modeling the approach of a reactant, MD simulations can help predict whether a reaction is likely to proceed and what alternative pathways, leading to byproducts, might become more favorable due to steric constraints.
Prediction of Physicochemical Descriptors for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or a particular property. brieflands.comnih.govdergipark.org.tr These studies rely on physicochemical descriptors, many of which can be accurately predicted using computational methods.
For halophenolic compounds, including this compound, QSAR models have been developed to predict properties like their phototransformation rates in environmental systems. One such study successfully predicted reaction rate constants using a model that included the standard Gibbs free energy of formation (ΔGf0), the logarithm of the molecular weight (log MW), and the acid dissociation constant (pKa).
Computational tools can readily calculate a wide array of descriptors for use in SAR and QSAR analyses.
Table 2: Predicted Physicochemical Descriptors for SAR Studies
| Descriptor | Definition | Relevance in SAR/QSAR |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can correlate with transport and distribution properties. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Important for predicting membrane permeability and bioaccumulation. |
| pKa (Acid Dissociation Constant) | A measure of the acidity of the phenolic proton. | Determines the ionization state of the molecule at a given pH, which affects solubility and receptor interaction. |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted. | Influences non-covalent interactions with biological targets. |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Affects solubility in polar solvents and interactions with polar receptors. |
| Molecular Volume/Surface Area | Measures of the size and shape of the molecule. | Important for understanding how a molecule fits into a binding site. |
These computationally derived descriptors, in combination with experimental data, are essential for building robust predictive models that can guide the design of new molecules with desired properties or predict the environmental fate and behavior of existing compounds like this compound.
Lipophilicity (LogP) Estimations for Biological Permeability
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a compound's ability to cross biological membranes. A higher LogP value indicates greater lipid solubility and, consequently, potentially enhanced permeability through cell membranes. Various computational methods are employed to estimate LogP, with XLogP3 being a widely recognized atomistic and knowledge-based approach.
To illustrate this trend, computational data for other brominated and iodinated phenols are presented below. For example, 4-Bromo-2-iodophenol (B1279099) has a reported XLogP3 of 2.7, while the more heavily halogenated 4-Bromo-2,6-dichlorophenol has a higher XLogP3 of 3.8. guidechem.comdatapdf.com This trend suggests that the LogP of this compound would be higher than that of 2,6-diiodophenol (B1640560).
Table 2: Estimated Lipophilicity (LogP) for this compound and Related Compounds
| Compound | Estimated LogP (XLogP3) | Reference |
|---|---|---|
| This compound | >3.46 (Estimated) | Based on |
| 2,6-diiodophenol | ~3.46 | |
| 4-Bromo-2-iodophenol | 2.7 | guidechem.com |
| 4-Bromo-2,6-dichlorophenol | 3.8 | datapdf.com |
Mechanistic Investigations of Chemical Transformations and Reaction Pathways
Electrophilic Aromatic Substitution Mechanisms of Halogenated Phenols
The benzene (B151609) ring of phenol (B47542) is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl (-OH) group. This group effectively stabilizes the cationic intermediate (arenium ion) through resonance, directing incoming electrophiles to the ortho and para positions. acs.orgrsc.org In the case of 4-Bromo-2,6-diiodophenol, the ortho (positions 2 and 6) and para (position 4) are already occupied by halogen atoms.
The halogens themselves are deactivating groups due to their inductive electron withdrawal, but they also act as ortho-para directors because of resonance effects. In this heavily substituted phenol, any further electrophilic substitution would be directed by the powerfully activating -OH group to the available meta positions (3 and 5). However, the reaction is likely to be sterically hindered by the large iodine atoms at the adjacent ortho positions. The general mechanism proceeds via the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. nih.gov While the halogenation of phenol can proceed even without a Lewis acid catalyst, the introduction of another substituent onto the this compound ring would likely require forcing conditions due to the combined steric hindrance and the deactivating nature of the three halogen atoms. acs.org
Nucleophilic Aromatic Substitution Mechanisms for Halogen Displacement
Nucleophilic aromatic substitution (SNAr) provides a pathway for the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. acs.orgnih.gov
In this compound, the halogen atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack. The mechanism involves two main steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). nih.gov
Leaving Group Departure: The aromaticity is restored by the elimination of the halide ion.
The viability of this reaction depends on the nature of the leaving group. In the context of halogens, the leaving group ability increases down the group: I > Br > Cl > F. Therefore, for this compound, the iodine atoms at the ortho positions are significantly better leaving groups than the bromine atom at the para position. Nucleophilic attack would preferentially occur at positions 2 or 6, leading to the displacement of an iodide ion. fiveable.me
Oxidative and Reductive Pathways of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo both oxidation and reduction, influencing the fate of the entire molecule.
Oxidative Pathways: Phenols are susceptible to oxidation, often forming quinones. scirp.org The oxidation of this compound can be initiated by one-electron oxidants, leading to the formation of a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. Depending on the reaction conditions and the oxidant used, this radical can undergo further reactions, such as dimerization to form biphenyldiols or oxidation to a corresponding p-benzoquinone, which would involve the loss of the bromo substituent. openstax.org The presence of halogen substituents can influence the redox potential and the specific products formed.
Reductive Pathways: The carbon-halogen bonds in this compound can be cleaved under reductive conditions. Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom and is a key detoxification pathway for halogenated aromatic compounds. acs.org The reaction can proceed through different mechanisms, including hydride transfer. fiveable.me Given the bond strengths (C-Br > C-I), the carbon-iodine bonds are more susceptible to reductive cleavage than the carbon-bromine bond.
Intramolecular Interactions and Tautomerism
The spatial arrangement and interactions between the substituents in this compound give rise to specific structural and dynamic properties.
Prototropic tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For phenols, this manifests as keto-enol tautomerism. openstax.orglibretexts.orglibretexts.org
| Tautomeric Form | Description | Stability |
|---|---|---|
| Phenol Form | The aromatic hydroxyl structure. | Generally, the more stable form for simple phenols due to the stability of the aromatic ring. openstax.orglibretexts.org |
| Keto Form | A non-aromatic cyclohexadienone structure. | Significantly less stable and present in very small amounts at equilibrium for most phenols. openstax.orglibretexts.org |
The equilibrium for this compound lies overwhelmingly toward the phenol form. The conversion to the keto tautomer would require the loss of aromaticity, which is energetically unfavorable. Intramolecular proton transfer from the hydroxyl group to one of the ortho-iodine atoms is also a possibility, though the phenol-imine tautomerism seen in some Schiff bases provides a more common example of such transfers being regulated by substituents. sigmaaldrich.com In related 2-halophenols, the focus is typically on the conformational equilibrium involving the orientation of the O-H bond rather than a full proton transfer to form a new covalent bond with the halogen. rsc.org
The presence of a hydroxyl group and ortho-iodine atoms allows for specific hydrogen bonding patterns that influence the molecule's conformation and crystal packing.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl proton and the lone pair electrons of one of the large, polarizable iodine atoms at an ortho position (O-H···I). Studies on other 2-halophenols confirm that such interactions exist and are generally weak, with their strength depending on the specific halogen. rsc.orgcdnsciencepub.com This interaction would favor a cis conformation where the hydroxyl group is oriented towards an iodine atom.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, phenols typically form intermolecular hydrogen bonds with each other (O-H···O). This leads to the formation of dimers, trimers, or polymeric chains. scispace.com
In this compound, there is a competition between intramolecular O-H···I bonding and intermolecular O-H···O bonding. The predominant pattern will depend on the physical state (gas, liquid, solid) and the solvent. The presence of two bulky iodine atoms in the ortho positions may sterically favor the formation of the intramolecular hydrogen bond over intermolecular associations. These bonding patterns are critical in determining the final crystal structure of the compound. scispace.comnih.gov
Photochemical Transformation Mechanisms in Aquatic Environments
In aquatic environments, this compound can be degraded through direct photolysis upon absorption of sunlight. The photochemical behavior of halophenols is complex and depends on the nature and position of the halogen substituents. ias.ac.in
The primary photochemical event is typically the cleavage of a carbon-halogen bond. ias.ac.in The C-I bond is weaker than the C-Br bond, making it the most likely site for initial cleavage. This cleavage can occur via two main pathways:
Homolytic Cleavage (Radical Pathway): The C-X bond breaks to form a phenyl radical and a halogen radical. This is a common pathway for 4-halophenols. scispace.com The resulting aryl radical can then abstract a hydrogen atom from water or other molecules to form a dehalogenated phenol, or react with oxygen to form hydroxylated products.
Heterolytic Cleavage (Ionic Pathway): The C-X bond breaks to form an aryl cation and a halide anion. This pathway is often followed by nucleophilic attack from water to form a dihydroxylated product. The anionic form of 2-halophenols has been shown to undergo transformation into cyclopentadiene (B3395910) carboxylic acids via a ketene (B1206846) intermediate. ias.ac.in
For this compound, direct irradiation is expected to primarily cause deiodination. scirp.orgcsic.es The presence of multiple halogens shifts the UV absorption to longer wavelengths, increasing the potential for direct photolysis by sunlight. ias.ac.in In natural waters containing dissolved organic matter, indirect photolysis can also occur through reactions with photochemically generated reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov
Photonucleophilic Substitution in Halogenated Disinfection Byproducts (DBPs)
The phototransformation of halogenated phenols, which are often formed as disinfection byproducts (DBPs), is a critical area of environmental chemistry. The compound this compound is one such DBP, and its fate in aquatic environments, particularly under the influence of sunlight, is of significant interest. Studies have shown that photonucleophilic substitution is a major pathway for the transformation of certain halogenated phenols in seawater. nih.gov This process involves the excitation of the molecule by light, making it susceptible to attack by nucleophiles present in the water, such as chloride or hydroxide (B78521) ions.
In the case of compounds structurally similar to this compound, such as 2,4,6-triiodophenol (B146134), research has demonstrated that the iodine atoms at both the para- and ortho-positions relative to the hydroxyl group can be substituted. nih.gov This substitution is a key step in the degradation and transformation of these molecules. For instance, the phototransformation of 2,6-diiodo-4-nitrophenol (B1216091) involves photonucleophilic substitutions with bromine, chlorine, and hydroxyl groups. nih.gov The initial substitution products can undergo further reactions, leading to a cascade of different, sometimes more complex, molecules. For example, a hydroxyl-substituted product can undergo further phototransformation. nih.gov
The general mechanism for photonucleophilic hydroxyl substitution can lead to the formation of quinone-like structures. For example, 2,6-diiodo-1,4-quinone can be transformed into 2-hydroxy-6-iodo-1,4-quinone through this pathway. nih.gov This indicates that the aromatic ring itself can be modified beyond simple halogen replacement.
Halogen Exchange Reactions in Seawater Systems
Halogen exchange reactions are a specific subset of nucleophilic substitution reactions where one halogen atom on a molecule is replaced by another. In seawater, which contains significant concentrations of chloride and bromide ions, these reactions can be particularly important for halogenated DBPs like this compound.
Research on the phototransformation of iodinated phenols in seawater has provided evidence for these exchange reactions. nih.gov For instance, when 2,4,6-triiodophenol is exposed to simulated sunlight in seawater, the formation of various chloro- and bromo-substituted phenols is observed. nih.gov This strongly suggests that the iodide on the phenolic ring is being replaced by chloride and bromide from the seawater.
Specifically, the detection of ion clusters corresponding to 4-chloro-2,6-diiodophenol (B102086) and 2-chloro-4,6-diiodophenol, as well as this compound and 2-bromo-4,6-diiodophenol, points to the substitution of iodine atoms at both the para- and ortho-positions. nih.gov This indicates that the position of the original halogen influences the likelihood and location of the exchange.
The transformation of 2,4,6-triiodophenol in seawater led to the generation of 2,6-dichloro-4-iodophenol, 2,4-dichloro-6-iodophenol, and 2-bromo-6-chloro-4-iodophenol, confirming that multiple halogen exchange and substitution events can occur. nih.gov The concentrations of these new mixed-halogenated phenols were observed to increase over time before eventually decreasing as they themselves were degraded, highlighting the dynamic nature of these transformation pathways. nih.gov
Table of Transformation Products:
| Precursor Compound | Transformation Product | Reaction Type |
| 2,4,6-Triiodophenol | 2,6-Dichloro-4-iodophenol | Photonucleophilic Substitution / Halogen Exchange |
| 2,4,6-Triiodophenol | 2,4-Dichloro-6-iodophenol | Photonucleophilic Substitution / Halogen Exchange |
| 2,4,6-Triiodophenol | 2-Bromo-6-chloro-4-iodophenol | Photonucleophilic Substitution / Halogen Exchange |
| 2,6-Diiodo-4-nitrophenol | 2-Bromo-6-iodo-4-nitrophenol | Photonucleophilic Substitution / Halogen Exchange |
| 2,6-Diiodo-4-nitrophenol | 2-Chloro-6-iodo-4-nitrophenol | Photonucleophilic Substitution / Halogen Exchange |
| 2,6-Diiodo-4-nitrophenol | 2,6-Diiodo-1,4-hydroquinone | Photonucleophilic Substitution (Hydroxyl) |
| 2,6-Diiodo-1,4-quinone | 2-Hydroxy-6-iodo-1,4-quinone | Photonucleophilic Substitution (Hydroxyl) |
Structure Activity Relationship Sar Studies of 4 Bromo 2,6 Diiodophenol Derivatives
Influence of Halogen Position and Number on Biological Potency
The biological potency of halophenols is significantly influenced by the nature, quantity, and placement of halogen substituents on the aromatic ring. Research consistently demonstrates clear trends in toxicity and biological activity related to these factors.
Studies on various organisms, including algae and human cells, have established a distinct hierarchy of toxicity based on the type of halogen. The general trend observed is that iodinated phenols are the most toxic, followed by brominated phenols, and then chlorinated phenols. researchgate.netresearchgate.net This corresponds to the decreasing atomic weight and electronegativity of the halogens.
Furthermore, the number of halogen atoms on the phenol (B47542) ring plays a crucial role. An increase in the number of halogen substituents generally leads to higher cytotoxicity. researchgate.net For instance, di-halogenated phenols exhibit greater toxicity than their mono-halogenated counterparts. researchgate.net Similarly, mixed halogen-substituted phenols, such as the titular 4-Bromo-2,6-diiodophenol, are noted for their significant biological activity, often greater than single halogen-substituted phenols. researchgate.net
| Compound Class | General Toxicity Trend | Supporting Evidence |
|---|---|---|
| Based on Halogen Type | Iodophenols > Bromophenols > Chlorophenols | Studies on various cell types consistently show iodinated compounds to be the most potent. researchgate.netresearchgate.net |
| Based on Number of Halogens | Di-halogenated > Mono-halogenated | EC50 values for di-halogenated phenols are generally lower than for mono-halogenated phenols against the same organism. researchgate.net |
| Based on Substitution Pattern | Mixed Halogen-substituted > Single Halogen-substituted | Compounds with a mix of halogens often exhibit higher toxicity than those with only one type of halogen. researchgate.net |
Impact of Functional Group Modifications on Pharmacological Efficacy
Modifying the functional groups of a molecule is a fundamental strategy in medicinal chemistry to alter its pharmacological efficacy, bioavailability, and target specificity. For halophenols like this compound, the primary site for such modification is the phenolic hydroxyl (-OH) group.
One common modification is the formation of carbamates. The carbamate (B1207046) group can alter the molecule's ability to penetrate cell membranes and can change its interaction with biological targets. nih.gov Carbamates are often used in drug design and can serve as a structural motif in therapeutic agents or as prodrugs, which are metabolized in the body to release the active phenolic compound. nih.gov
Another significant modification is the formation of Schiff bases. This involves reacting the phenolic compound (often after conversion to an aldehyde, like in derivatives of salicylaldehyde) with an amine. orientjchem.orgorientjchem.org The resulting Schiff base ligands can chelate metal ions to form complexes with distinct geometries and potential biological activities that differ significantly from the parent phenol. orientjchem.orgorientjchem.org Such modifications introduce new structural and electronic properties, which can lead to novel pharmacological applications. orientjchem.org
These modifications underscore the versatility of the halophenol scaffold. By altering the hydroxyl group, chemists can fine-tune the molecule's properties to enhance desired activities or reduce unwanted side effects, highlighting the critical role of functional group modification in drug discovery and development.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halophenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. For halophenolic compounds, QSAR models are invaluable tools for predicting toxicity and other biological effects without the need for extensive experimental testing for every new derivative. researchgate.netinsilico.eu
These models work by identifying and quantifying physicochemical properties, known as descriptors, that are relevant to the biological outcome being studied. researchgate.netnih.gov By establishing a correlation between these descriptors and the observed biological activity (e.g., toxicity to a specific organism), a predictive model can be built. insilico.eu For phenols, QSAR studies have successfully modeled toxicity across various organisms by considering a range of descriptors that account for properties like hydrophobicity, electronic effects, and molecular size. nih.gov
In QSAR studies of halophenols, specific physicochemical descriptors have been shown to correlate strongly with biological outcomes such as cytotoxicity. These descriptors provide insight into the mechanisms by which these compounds exert their effects.
Key descriptors that have been successfully used to model the toxicity of halogenated phenols include:
Octanol-Water Partition Coefficient (log P or log Kow): This descriptor measures the hydrophobicity of a molecule. It is frequently a critical parameter in QSAR models, as it relates to the ability of a compound to cross biological membranes and accumulate in lipid-rich tissues. researchgate.net
Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): This quantum chemical descriptor relates to the electrophilicity of a molecule, or its ability to accept electrons. It is often correlated with the reactivity of a compound and its potential to interact with biological macromolecules. insilico.eu
Dipole Moment (μ): This descriptor quantifies the polarity of a molecule, which influences its solubility and ability to participate in polar interactions with biological targets. researchgate.net
Electrophilicity Index (ω): This global reactivity descriptor combines the electronic chemical potential and chemical hardness. For halophenols, it has been shown to successfully describe toxicity, suggesting that their mechanism of action involves acting as electron acceptors. researchgate.net
Acid Dissociation Constant (pKa): The pKa value indicates the tendency of the phenolic proton to dissociate. This is crucial as the biological activity of phenols can differ between their ionized (phenoxide) and non-ionized forms, affecting their ability to cross membranes and interact with cellular components.
The following table summarizes key physicochemical descriptors and their established correlation with the toxicity of halophenolic compounds.
| Physicochemical Descriptor | Property Represented | Correlation with Biological Outcome (Toxicity) | Reference |
|---|---|---|---|
| log P (Octanol-Water Partition Coefficient) | Hydrophobicity / Lipophilicity | Often positively correlated with toxicity, influencing membrane transport and accumulation. | researchgate.net |
| E-LUMO | Electrophilicity / Electron-accepting ability | Correlated with toxicity, indicating reactivity towards biological nucleophiles. | insilico.eu |
| Dipole Moment (μ) | Molecular Polarity | Correlated with toxicity, influencing interactions with polar biological structures. | researchgate.net |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | Positively correlated with toxicity against algae, suggesting an electron-capture mechanism. | researchgate.net |
| pKa | Acidity / Ionization potential | Influences the state of the molecule (ionized vs. non-ionized), which affects transport and activity. |
Biological and Pharmacological Research Applications
Investigation of Enzyme Interactions and Metabolic Pathway Modulation
While specific studies detailing the metabolic pathways and enzyme interactions of 4-Bromo-2,6-diiodophenol are not extensively documented in current literature, research into the broader class of bromophenols provides a strong basis for its potential activity. The metabolism of other brominated phenols, such as 4-bromo-2-chlorophenol, has been shown to be mediated by cytochrome P-450 (CYP) enzymes, specifically CYPs 3A4, 2B6, and 2C19 nih.gov. This suggests that other polyhalogenated phenols could also be substrates for these key metabolic enzymes.
Investigations into various synthetic bromophenol derivatives have demonstrated their potent inhibitory effects on key metabolic enzymes. These studies highlight the potential of this chemical class to modulate biological processes. For instance, novel bromophenol derivatives have been shown to be effective inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE), enzymes linked to conditions like glaucoma and Alzheimer's disease mdpi.com. The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating high potency mdpi.comscispace.com. Other studies have also reported strong inhibitory activity of bromophenol derivatives against butyrylcholinesterase (BChE) and α-glycosidase scispace.com.
Table 1: Inhibitory Activity of Selected Bromophenol Derivatives on Key Metabolic Enzymes
| Compound Class | Target Enzyme | Ki Values (nM) | Reference |
|---|---|---|---|
| Diaryl Methane Bromophenols | hCA I | 2.53 - 25.67 | mdpi.com |
| Diaryl Methane Bromophenols | hCA II | 1.63 - 15.05 | mdpi.com |
| Diaryl Methane Bromophenols | AChE | 6.54 - 24.86 | mdpi.com |
| Various Bromophenol Derivatives | AChE | 0.13 - 14.74 | scispace.com |
| Various Bromophenol Derivatives | BChE | 5.11 - 23.95 | scispace.com |
Exploration of Antimicrobial and Antiseptic Activities
The antimicrobial properties of bromophenols isolated from marine sources are well-documented, suggesting that compounds like this compound could possess similar activities.
Research has confirmed that bromophenol derivatives possess antimicrobial and antibacterial properties mdpi.com. One notable example is the compound 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa. This complex bromophenol exhibited potent and broad-spectrum in-vitro antibacterial activity against a panel of 57 clinical and standard strains of both Gram-positive and Gram-negative bacteria nih.gov. Its efficacy was found to be superior to the standard antibiotic linezolid, particularly against resistant strains, marking it as a potential lead molecule for developing new anti-MRSA (methicillin-resistant Staphylococcus aureus) and anti-VRE (vancomycin-resistant Enterococci) drugs nih.gov.
Detailed studies on specific bromophenols have quantified their activity against various pathogens. The compound 2-(2',4'-dibromophenoxy)-4,6-dibromophenol demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria nih.gov. The minimal inhibitory concentration (MIC) was notably low, ranging from 0.117-2.5 µg/mL for Gram-positive bacteria and 0.5-2 µg/mL for Gram-negative bacteria nih.gov. This included high activity against challenging pathogens like MRSA, methicillin-sensitive Staphylococcus aureus (MSSA), VRE, and vancomycin-sensitive Enterococci (VSE) nih.gov. While the primary focus has been on antibacterial action, other related halogenated compounds have also been investigated for antifungal activity against various Candida species and the phytopathogen Botrytis cinerea frontiersin.orgnih.gov.
Table 2: Minimal Inhibitory Concentration (MIC) of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol Against Various Bacteria
| Bacterial Type | Pathogens | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Gram-Positive | MRSA, MSSA, VRE, VSE, Bacillus spp. | 0.117 - 2.5 | nih.gov |
Development of Novel Therapeutic Agents
The unique structures of bromophenols have made them attractive scaffolds for the development of new therapeutic agents, particularly in the field of oncology.
A significant body of research has focused on designing and synthesizing bromophenol derivatives as potential anticancer agents mdpi.comnih.gov. These compounds have been evaluated against numerous human cancer cell lines, demonstrating a wide range of cytotoxic activity. For example, bromophenols isolated from the red alga Polysiphonia lanosa showed obvious cytotoxicity against DLD-1 and HCT-116 colon cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 1.32 to 14.6 µM nih.gov.
Synthetic derivatives have often shown enhanced potency. A series of bromophenol derivatives incorporating an indolin-2-one moiety exhibited significant activity against A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) cancer cell lines mdpi.comresearchgate.net. Further studies on bromophenol hybrids revealed that some compounds could induce cell cycle arrest and apoptosis in cancer cells, with one promising candidate acting through the ROS-mediated apoptotic pathway nih.gov. Structure-activity relationship (SAR) studies have been crucial in this field, helping to identify the chemical features necessary for potent cytotoxic effects mdpi.comnih.gov. One such study demonstrated that a specific derivative, compound 4g, could inhibit the migration of cancer cells, suggesting its potential to inactivate invasion and metastasis mdpi.comresearchgate.net.
Table 3: In Vitro Cytotoxic Activity (IC50) of Selected Bromophenol Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| From Polysiphonia lanosa | DLD-1 (Colon) | 1.72 - 14.6 | nih.gov |
| From Polysiphonia lanosa | HCT-116 (Colon) | 0.08 - 1.32 | nih.gov |
| Phenyl-ethanol Bromophenols | HCT-8, Bel-7402, A549, etc. | Moderate Activity | nih.gov |
Anti-inflammatory Research, including 5-Lipoxygenase Inhibition
No specific studies were found that investigate the anti-inflammatory properties of this compound or its inhibitory effects on 5-Lipoxygenase.
Potential in Other Biomedical Fields
There is no available research detailing the potential applications of this compound in other biomedical fields.
Preclinical Research and Mechanistic Studies in Biological Systems
In Vitro Cellular Studies
No in vitro studies on cultured cells to assess the biological or toxicological effects of this compound have been published.
Identification of Molecular Targets and Pathways
Due to the absence of preclinical research, the molecular targets and signaling pathways that may be modulated by this compound remain unidentified.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is the primary tool for elucidating the molecular structure of 4-Bromo-2,6-diiodophenol, with each technique offering unique insights into the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum is characterized by its simplicity due to the molecule's symmetry. It typically shows two distinct signals. A singlet observed around 7.70-7.78 ppm corresponds to the two equivalent aromatic protons at the C3 and C5 positions. d-nb.infothieme-connect.de Another singlet, appearing further upfield around 5.66-5.72 ppm, is attributed to the acidic proton of the hydroxyl (-OH) group. d-nb.infothieme-connect.de The integration of the aromatic signal as 2H and the hydroxyl signal as 1H confirms this assignment.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound shows four signals, consistent with the four distinct carbon environments in the symmetric molecule. d-nb.infothieme-connect.de The carbon atom attached to the hydroxyl group (C1) is the most deshielded, appearing around 153.1 ppm. d-nb.infothieme-connect.de The aromatic carbons C3 and C5, which are bonded to hydrogen, resonate at approximately 140.8-140.9 ppm. d-nb.infothieme-connect.de The signal for the carbon atom bonded to the bromine (C4) is found at about 113.5-113.6 ppm. d-nb.infothieme-connect.de The two carbons bonded to the iodine atoms (C2 and C6) are the most shielded among the ring carbons, with a chemical shift around 82.3-82.4 ppm, a result of the heavy atom effect of iodine. d-nb.infothieme-connect.de
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | 7.70 - 7.78 | C3-H, C5-H | Singlet |
| ¹H | 5.66 - 5.72 | O-H | Singlet |
| ¹³C | 153.1 | C1 (-OH) | N/A |
| ¹³C | 140.8 - 140.9 | C3, C5 | N/A |
| ¹³C | 113.5 - 113.6 | C4 (-Br) | N/A |
| ¹³C | 82.3 - 82.4 | C2, C6 (-I) | N/A |
IR Spectroscopy: Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A medium intensity band around 3452 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. d-nb.info Aromatic C-H stretching vibrations are observed as a weak band near 3066 cm⁻¹. d-nb.info The C-C stretching vibrations within the aromatic ring give rise to bands in the 1546-1436 cm⁻¹ region. d-nb.info Strong absorptions corresponding to C-O stretching and C-Br/C-I stretching are expected at lower wavenumbers, with a strong band at 1162 cm⁻¹ likely associated with the C-O stretch and other strong bands at 858, 784, and 722 cm⁻¹ related to C-H out-of-plane bending and carbon-halogen stretches. d-nb.info
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3452 | Medium | O-H Stretch |
| 3066 | Weak | Aromatic C-H Stretch |
| 1530 | Medium | Aromatic C=C Stretch |
| 1436 | Strong | Aromatic C=C Stretch |
| 1162 | Strong | C-O Stretch |
| 858 | Strong | C-H Out-of-plane Bend |
| 784 | Strong | Carbon-Halogen Stretch Region |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry reveals a molecular ion peak (M⁺) at m/z 424. d-nb.info A key feature is the isotopic pattern of the molecular ion. Due to the natural abundances of bromine isotopes (⁷⁹Br and ⁸¹Br are roughly 1:1), a characteristic M⁺+2 peak at m/z 426 is observed with nearly equal intensity to the M⁺ peak, confirming the presence of a single bromine atom. d-nb.info High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental formula (C₆H₃BrI₂O).
| m/z | Relative Intensity (%) | Possible Assignment |
|---|---|---|
| 426 | 80 | [M+2]⁺ (with ⁸¹Br) |
| 424 | 100 | [M]⁺ (with ⁷⁹Br) |
| 297 | 10 | [M - I]⁺ |
| 170 | 15 | [M - I - I]⁺ |
While Electrospray Ionization (ESI) is a softer ionization technique typically used for larger or more polar molecules, it can be employed in negative ion mode for phenols to detect the deprotonated molecule [M-H]⁻.
X-ray Diffraction Studies for Crystalline Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure and its conformation in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in a crystal lattice, providing crucial information about intermolecular interactions such as hydrogen bonding (involving the phenolic -OH) and halogen bonding (involving the bromine and iodine atoms). As of now, a single crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. If such a study were performed, it would provide invaluable, high-precision data on the molecule's geometry and its supramolecular chemistry.
Advanced Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. For this compound, both preparative and analytical chromatography are employed. Flash column chromatography using silica (B1680970) gel as the stationary phase and a solvent such as dichloromethane (B109758) is an effective method for its purification from reaction mixtures. d-nb.info For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the technique of choice. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for assessing the purity of this compound and quantifying any potential impurities.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UPLC/ESI-tqMS)
Following a comprehensive review of scientific literature, no specific research articles detailing the analysis of this compound using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UPLC/ESI-tqMS) were identified. While this advanced analytical technique is widely applied for the sensitive and selective quantification of various chemical compounds, its direct application to this compound has not been documented in the available scientific literature.
Consequently, detailed research findings, including specific method parameters, validation data, and representative data tables for the analysis of this compound by UPLC/ESI-tqMS, are not available. The principles of UPLC/ESI-tqMS involve the high-efficiency separation of analytes by UPLC, followed by their ionization using ESI and subsequent mass analysis by a triple quadrupole mass spectrometer, which allows for highly selective and sensitive detection through techniques like Multiple Reaction Monitoring (MRM). Although this methodology is theoretically applicable to a wide range of organic molecules, including halogenated phenols, specific experimental conditions and results for this compound have not been published.
Further research would be necessary to develop and validate a UPLC/ESI-tqMS method for the characterization and quantification of this compound. Such a study would need to establish optimal chromatographic conditions, mass spectrometric parameters for the parent and product ions, and validate the method's performance in terms of linearity, accuracy, precision, and sensitivity.
Environmental Fate and Ecotoxicological Research
Biodegradation Pathways and Environmental Persistence of Halogenated Phenols
Halogenated phenols are generally recognized as environmental pollutants due to their widespread use and formation, leading to their presence in industrial and municipal sewage. pjoes.com The persistence of these compounds is largely determined by the nature and number of halogen substituents on the phenol (B47542) ring. The carbon-halogen bond strength is a critical factor in their susceptibility to biodegradation. Generally, the order of bond strength is C-F > C-Cl > C-Br > C-I, which means that iodinated phenols are typically more susceptible to dehalogenation than their brominated or chlorinated counterparts.
For 4-Bromo-2,6-diiodophenol, the two carbon-iodine bonds would be the most likely initial points of microbial attack, followed by the more stable carbon-bromine bond. While specific biodegradation pathways for this compound are not extensively detailed in current literature, the degradation of similar compounds often proceeds through reductive dehalogenation under anaerobic conditions, where microorganisms replace the halogen atom with a hydrogen atom. Oxidative pathways can also occur, involving cleavage of the aromatic ring. The presence of multiple halogen atoms, as in this case, often increases the compound's recalcitrance and persistence in soil and water systems. pjoes.com
Ecological Impact Assessments and Risk Mitigation Strategies
The ecological impact of halogenated phenols stems from their toxicity to a wide range of organisms. pjoes.com These compounds can enter ecosystems through the discharge of treated wastewater from industrial facilities and municipalities. nih.gov The presence of bromo- and iodo-phenolic DBPs in chlorinated saline wastewater effluents is a growing concern for marine ecosystems. nih.govsigmaaldrich.comresearchgate.net
Risk assessments for phenolic compounds are crucial for protecting environmental and human health. nih.gov These assessments help in formulating risk management objectives, which for persistent substances often focus on limiting their release into the environment. canada.ca
Risk Mitigation Strategies:
Wastewater Treatment: Implementing advanced wastewater treatment processes is a key strategy. Technologies that can effectively remove or detoxify halogenated phenols are essential. For instance, combined photocatalytic and enzymatic processes have shown success in degrading highly toxic pentahalogenated phenols, significantly reducing the toxicity of the effluent. nih.gov
Source Control: Minimizing the industrial use and unintentional formation of these compounds can reduce their environmental load. nih.gov
Regulatory Limits: Establishing and enforcing strict discharge limits for industrial effluents containing halogenated phenols into water bodies helps protect aquatic life. canada.caepa.gov
Monitoring: Regular monitoring of surface waters, sediments, and biota is necessary to understand the extent of contamination and the effectiveness of mitigation measures. epa.gov
Ecotoxicity Studies on Environmental Organisms
Ecotoxicity studies are vital for understanding the potential harm posed by this compound to environmental organisms. Research on halophenolic DBPs indicates significant toxicity, often exceeding that of more commonly regulated disinfection byproducts.
Studies comparing various halophenolic DBPs have consistently shown that those containing bromine and iodine are significantly more toxic than their chlorinated analogs and other classes of DBPs like haloacetic acids. nih.govsigmaaldrich.com Research on the toxicity of new halophenolic DBPs found in chlorinated saline wastewater demonstrated that they were more toxic to the marine alga Tetraselmis marina and the heterotrophic marine polychaete than commonly known haloacetic acids and trihalomethanes. nih.govsigmaaldrich.comresearchgate.net This highlights the need for greater attention to these emerging bromo- and iodo-phenolic DBPs. nih.govsigmaaldrich.com
The general trend observed in these studies is that toxicity increases with the atomic weight of the halogen substituent (I > Br > Cl) and with the number of halogen atoms.
| Compound Class | Relative Toxicity | Test Organism(s) | Key Finding |
|---|---|---|---|
| Bromo- and Iodo-phenolic DBPs | High | Marine Alga (Tetraselmis marina), Marine Polychaete | Significantly more toxic than haloacetic acids and trihalomethanes. nih.govsigmaaldrich.comresearchgate.net |
| Halophenolic DBPs (general) | High | Marine Alga (Tetraselmis marina) | Generally more toxic than haloaliphatic DBPs. nih.govsigmaaldrich.com |
| Haloacetic Acids (e.g., Dichloroacetic acid) | Low | Marine Alga (Tetraselmis marina) | Commonly known DBPs that are less toxic than emerging halophenolic DBPs. nih.govsigmaaldrich.com |
| Trihalomethanes (e.g., Chloroform) | Low | Marine Polychaete | Less toxic than newly identified bromo- and iodo-phenolic DBPs. sigmaaldrich.comresearchgate.net |
While specific in vitro and in vivo toxicological data for this compound are limited, studies on analogous compounds provide valuable insights. Research on 2,4,6-trihalophenols, including 2,4,6-tribromophenol (B41969) (TBP) and 2,4,6-triiodophenol (B146134) (TIP), has demonstrated significant cytotoxicity in human extended pluripotent stem cells. nih.gov In these studies, TIP was found to be the most cytotoxic of the three, suggesting a high toxic potential for iodinated phenols. nih.gov This exposure also impaired endodermal and mesodermal differentiation, indicating potential developmental toxicity. nih.gov
Mutagenicity has also been a concern for phenolic compounds. Studies on treated water samples containing various phenolics have shown strong mutagenicity in the Ames test using Salmonella typhimurium strain TA98, which indicates the potential to cause frameshift mutations. nih.gov Given its structure as a polyhalogenated phenol, this compound is a candidate for further genotoxicity and mutagenicity testing. Chronic exposure to halogenated phenols is a concern due to their persistence and potential for bioaccumulation, though bioconcentration factors for phenol itself are low. epa.govresearchgate.net
Quantitative Structure-Toxicity Relationship (QSTR) models are valuable tools for predicting the toxicity of chemicals based on their molecular structure, especially when experimental data is scarce. For halophenolic DBPs, a QSTR model has been developed to predict their toxicity to the marine alga T. marina. sigmaaldrich.comresearchgate.net
This model utilized three key physicochemical descriptors:
log Kow (Octanol-Water Partition Coefficient): Represents the lipophilicity or hydrophobicity of the compound, which influences its ability to cross biological membranes and bioaccumulate.
pKa (Acid Dissociation Constant): Indicates the tendency of the phenolic proton to dissociate. This is crucial as the toxicity of phenols can differ between their ionized and non-ionized forms, affecting their uptake and interaction with cellular targets.
Molar Topological Index: A descriptor of molecular size and shape.
The development of this QSTR provided a good prediction of the algal toxicity for the tested halophenolic DBPs and offered insights into their mechanism of action. sigmaaldrich.comresearchgate.net Such models are essential for prioritizing chemicals for further toxicological testing and for conducting ecological risk assessments for compounds like this compound.
Q & A
Basic Research Questions
Q. What environmental transformation pathways lead to the formation of 4-bromo-2,6-diiodophenol, and how is it detected?
- Answer : this compound forms via photonucleophilic substitution of 2,4,6-triiodophenol in seawater. Hydroxide, chloride, and bromide ions attack the photo-excited triiodophenol, generating δ-complexes (e.g., 4-bromoiodo-2,6-diiodophenol), which lose iodine due to its lower C-I bond dissociation energy (272.0 kJ/mol vs. C-Br: 336.4 kJ/mol). Detection employs UPLC/ESI-tqMS with MRM mode, targeting ion clusters m/z 423/425. Isomers (4-bromo vs. 2-bromo) are resolved chromatographically .
Q. What standardized methods evaluate the toxicity of this compound in aquatic organisms?
- Answer : Toxicity is assessed using Aedes aegypti larvae and Artemia salina. For poorly soluble compounds, surfactants like Tween 80® are added (0.5% v/v) to ensure homogeneity. LC50 values are calculated via Probit analysis (e.g., 4-chloro-2,6-diiodophenol has LC50 = 11.53 mg/L, while 2,6-diiodophenol is less toxic at LC50 = 88.34 mg/L). Mortality curves (Log-Probit) compare compound efficacy .
Advanced Research Questions
Q. How do halogen substitution patterns influence the stability and larvicidal activity of diiodophenol derivatives?
- Answer : Bromine at the para-position enhances toxicity compared to chlorine or iodine. For example, this compound exhibits higher oxidative stability (C-Br bond energy: 336.4 kJ/mol) than chloro analogs. Toxicity correlates with electrophilic substitution potential: bromine’s polarizability increases interactions with biological targets. Comparative LC50 studies using Ae. aegypti demonstrate structure-activity trends .
Q. What mechanistic insights explain the photodegradation of this compound in marine environments?
- Answer : Under sunlight, this compound undergoes further photonucleophilic substitution. Bromine (weaker C-Br bond vs. C-Cl) is replaced by hydroxide or chloride ions, forming products like 2,6-diiodo-1,4-hydroquinone. Reaction kinetics depend on nucleophile concentration (e.g., Cl⁻ in seawater) and UV intensity. Degradation pathways are tracked via time-resolved UPLC/ESI-tqMS, showing peak area reduction after 110 h exposure .
Q. What challenges arise in chromatographic resolution of bromodiiodophenol isomers, and how are they mitigated?
- Answer : Isomers (e.g., this compound vs. 2-bromo-4,6-diiodophenol) co-elute due to similar mass and polarity. MRM mode in UPLC/ESI-tqMS distinguishes them using fragment-specific transitions (e.g., m/z 423 → 305 for 4-bromo vs. m/z 423 → 267 for 2-bromo). Column chemistry (C18 with 1.7-µm particles) and gradient elution (acetonitrile/water + 0.1% formic acid) optimize separation .
Methodological Notes
- Toxicity Assays : Include negative controls with Tween 80® to account for surfactant effects .
- Chromatography : Use isotopic dilution (e.g., deuterated analogs) for quantification accuracy in complex matrices .
- Environmental Simulation : Mimic seawater ion composition (e.g., 0.5 M Cl⁻) in photolysis studies to reflect real-world degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
